molecular formula C13H11N3O5S B14625775 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid CAS No. 57296-17-0

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid

Cat. No.: B14625775
CAS No.: 57296-17-0
M. Wt: 321.31 g/mol
InChI Key: BUIGRWWICNHDPO-UHFFFAOYSA-N
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Description

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. The compound’s azo group can be excited by light, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Hydroxyphenyl)diazenyl]benzoic acid
  • 2-[(E)-(2-Amino-4-sulfophenyl)diazenyl]benzoic acid
  • 2-[(E)-(2-Hydroxy-5-sulfophenyl)diazenyl]benzoic acid

Uniqueness

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and sulfo groups enhances its solubility in water and its ability to participate in various chemical reactions. Additionally, its photoactive nature makes it particularly valuable in applications such as photodynamic therapy .

Properties

CAS No.

57296-17-0

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

2-[(2-amino-5-sulfophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H11N3O5S/c14-10-6-5-8(22(19,20)21)7-12(10)16-15-11-4-2-1-3-9(11)13(17)18/h1-7H,14H2,(H,17,18)(H,19,20,21)

InChI Key

BUIGRWWICNHDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)N

Origin of Product

United States

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